Tefluthrin
Overview
Description
Differential Regulation of Tefluthrin on Ion Channels
Tefluthrin, a synthetic pyrethroid, has been shown to affect the gating charges of voltage-gated Na+ currents (INa) in pituitary cell lines, which are crucial for the generation and propagation of action potentials in excitable cells. The study found that tefluthrin increased the amplitude of both resurgent and persistent INa, potentially affecting the functional activity of neurons and endocrine cells .
Sub-lethal Effects on Insects
Research on the southern corn rootworm has demonstrated that sub-lethal concentrations of tefluthrin can significantly reduce larval body weights and survival rates. Treated larvae resulted in adults with lower body weights and reduced fecundity. Interestingly, the longevity of treated populations was longer than controls, particularly in females .
Environmental Desorption and Kinetics
Tefluthrin's desorption from soil particles was studied in simulated rainfall runoff systems. The research highlighted the challenges in determining the desorption of hydrophobic organic compounds like tefluthrin from soils. The study's kinetic models are crucial for understanding tefluthrin's environmental behavior, particularly after heavy rainfall .
Metabolism and Toxicity
Tefluthrin's metabolism in mammals involves hydrolysis and oxidation processes. The presence of tefluthrin residues in food products raises concerns about potential human health risks. The review calls for rational use and attention to residual toxicity, especially considering its global application .
Effects on Ion Currents and Action Potentials
Tefluthrin has been found to increase the amplitude of voltage-gated Na+ currents in pituitary tumor cells and hypothalamic neurons. This increase can lead to changes in endocrine or neuroendocrine function, contributing to acute neurotoxic effects .
Enantioseparation and Degradation in Soil
A novel method for the enantioseparation of tefluthrin was developed, revealing slight enantioselective degradation under aerobic conditions. This research is significant for assessing the environmental impact of chiral pesticides like tefluthrin .
Synthesis and Functionalization
A Mg-prompted approach for synthesizing polyfluoroaryl carbinols via C-H bond functionalization was reported. This method was successfully applied in the formal synthesis of pyrethroid insecticides, including tefluthrin, demonstrating its practicality and efficiency .
Chiral Ecotoxicological Effects
The chiral nature of tefluthrin was studied in relation to its toxicity to the earthworm Eisenia fetida. The research found enantiomer-specific acute toxicity and suggested that intestinal damage and oxidative stress-induced DNA damage could be the primary mechanisms of toxicity .
Scientific Research Applications
Ecotoxicological Effects on Earthworms
Tefluthrin, the first pyrethroid developed for soil treatment, has significant acute toxicity to the earthworm Eisenia fetida. The toxic effects include intestinal damage, body weight changes, and DNA damage caused by oxidative stress, suggesting tefluthrin's potential to harm soil ecosystems. The study emphasizes the importance of rational use of chiral compounds in agriculture to minimize damage to soil ecology (Wen et al., 2020).
Effects on Membrane Ion Currents in Cells
Tefluthrin's impact on ion currents in endocrine and neuroendocrine cells, such as in pituitary tumor (GH3) cells and hypothalamic (GT1-7) neurons, has been studied. The compound increases the amplitude of voltage-gated Na+ current (INa), affecting the endocrine or neuroendocrine function in vivo. This research provides insights into how tefluthrin and similar pyrethroids affect cellular functions (Wu et al., 2009).
Sub-lethal Effects on Insects
Investigations into the sub-lethal concentrations of tefluthrin on Diabrotica undecimpunctata howardi (southern corn rootworm) larvae revealed reduced body weights, survival to adulthood, adult fecundity, and changes in egg fertility. This research helps understand tefluthrin's environmental impact and implications for pest management strategies (Michaelides & Wright, 1997).
Metabolism and Toxicity
Studies on tefluthrin's metabolism in mammals and its residual toxicity in agricultural products highlight the human health risks associated with its use. The review calls for rational application and increased awareness of the residual toxicity of tefluthrin in crops due to its global use (Wang et al., 2022).
Cardiac Toxicity in Rat Myocytes
Research on isolated rat ventricular myocytes indicates that tefluthrin prolongs the action potential duration, suggesting potential cardiac toxicity. The study provides insights into the arrhythmogenic model, where tefluthrin exposure leads to cellular Ca2+ overload and subsequent cardiac effects (Spencer & Sham, 2005).
Desorption from Soil in Rainfall Runoff Systems
The desorption of tefluthrin from soil particles in simulated rainfall runoff systems has been studied to understand its environmental behavior. This research is crucial for accurate environmental modeling of tefluthrin's impact (Zhou et al., 1997).
Interaction with Entomopathogenic Nematodes
Tefluthrin's interaction with entomopathogenic nematodes and its effect on larvae of the western corn rootworm indicate potential synergistic responses, offering integrated approaches for insect control (Nishimatsu & Jackson, 1998).
Environmental Fate and Agronomic Effects
A multi-year field study evaluating the environmental fate and agronomic effects of tefluthrin in combination with genetically modified corn reveals its persistence in the environment, travel potential off-site in runoff water, and sediment, and its influence on crop damage and yield (Whiting et al., 2014).
Safety And Hazards
Future Directions
Given the global use of Tefluthrin, there is a need for greater attention to the residual toxicity caused by Tefluthrin in primary and succeeding crops . This is particularly important considering the potential human health risks associated with residues of Tefluthrin in various agricultural and animal-derived products .
properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGXWPMULPQSE-SZGBIDFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1F)F)COC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032577 | |
Record name | Tefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product: Off-white solid; [HSDB] | |
Record name | Tefluthrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7311 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
156 °C at 1 mm Hg | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 g/mL (25 °C) | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C | |
Record name | Tefluthrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7311 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. The pore-forming alpha subunits of mammalian sodium channels are encoded by a family of 9 genes, designated Nav1.1-Nav1.9. Native sodium channels in the adult central nervous system (CNS) are heterotrimeric complexes of one of these 9 alpha subunits and two auxiliary (beta) subunits. Here ... the functional properties and pyrethroid sensitivity of the rat and human Nav1.3 isoforms, which are abundantly expressed in the developing CNS /are compared/. Coexpression of the rat Nav1.3 and human Nav1.3 alpha subunits in combination with their conspecific beta1 and beta2 subunits in Xenopus laevis oocytes gave channels with markedly different inactivation properties and sensitivities to the pyrethroid insecticide tefluthrin. Rat Nav1.3 channels inactivated more slowly than human Nav1.3 channels during a depolarizing pulse. The rat and human channels also differed in their voltage dependence of steady-state inactivation. Exposure of rat and human Nav1.3 channels to 100 uM tefluthrin in the resting state produced populations of channels that activated, inactivated and deactivated more slowly than unmodified channels. For both rat and human channels, application of trains of depolarizing prepulses enhanced the extent of tefluthrin modification approximately twofold; this result implies that tefluthrin may bind to both the resting and open states of the channel. Modification of rat Nav1.3 channels by 100 uM tefluthrin was fourfold greater than that measured in parallel assays with human Nav1.3 channels. Human Nav1.3 channels were also less sensitive to tefluthrin than rat Nav1.2 channels, which are considered to be relatively insensitive to pyrethroids. These data provide the first direct comparison of the functional and pharmacological properties of orthologous rat and human sodium channels and demonstrate that orthologous channels with a high degree of amino acid sequence conservation differ in both their functional properties and their sensitivities to pyrethroid insecticides., Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/, The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/, Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/ | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Force | |
Color/Form |
Colorless solid | |
CAS RN |
79538-32-2 | |
Record name | Tefluthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79538-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tefluthrin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079538322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tefluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.968 | |
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Record name | TEFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE8P42H2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
44.6 °C, Off-white; MP: 39-43 °C /Technical/ | |
Record name | Tefluthrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Citations
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